molecular formula C15H22N2O5 B2878868 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea CAS No. 1351644-27-3

3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea

Cat. No.: B2878868
CAS No.: 1351644-27-3
M. Wt: 310.35
InChI Key: PEWYTJYRAMMDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea is a synthetic urea derivative designed for research purposes. This compound features a 2,4-dimethoxyphenyl group and a tetrahydropyran ring substituted with a hydroxymethyl group, a structure that may interest researchers in medicinal chemistry. Urea derivatives with dimethoxyphenyl substituents are frequently investigated for their potential as enzyme inhibitors. Structurally similar compounds have been studied for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential research applications in the study of skin hyperpigmentation . The molecular structure is likely stabilized by intramolecular hydrogen bonding, a feature observed in analogous dimethoxyphenyl urea compounds, which can influence their crystalline form and physicochemical properties . Furthermore, various urea derivatives are explored in oncology research for their cytotoxic properties against a range of cancer cell lines, indicating the broader research utility of this chemical class . The presence of the hydroxy group on the tetrahydropyran ring may contribute to the compound's hydrophilicity and potential for forming intermolecular hydrogen bonds in a biological system. This product is intended for laboratory research and analysis only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-20-11-3-4-12(13(9-11)21-2)17-14(18)16-10-15(19)5-7-22-8-6-15/h3-4,9,19H,5-8,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYTJYRAMMDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2(CCOCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzene, undergoes nitration followed by reduction to form 2,4-dimethoxyaniline.

    Urea Formation: The 2,4-dimethoxyaniline is then reacted with an isocyanate derivative to form the urea linkage.

    Hydroxytetrahydropyran Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of urea derivatives are highly dependent on substituent chemistry. Below is a comparative analysis of 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea and related compounds:

Structural and Functional Group Comparisons
Compound Name Key Substituents Polarity/Solubility Predictions
This compound 2,4-Dimethoxyphenyl (electron-rich aryl), 4-hydroxyoxane (polar hydroxyl group) High polarity due to methoxy and hydroxyl groups; moderate solubility in polar solvents
1-(3,5-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4h) 3,5-Dimethylphenyl (lipophilic), azetidinone (rigid β-lactam ring), fluorophenyl Lower polarity due to methyl/fluoro groups; reduced solubility, enhanced membrane permeability

Key Observations :

  • Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance binding to polar enzyme active sites (e.g., kinases). In contrast, compound 4h ’s 3,5-dimethylphenyl group is more lipophilic, favoring hydrophobic interactions .
  • Heterocyclic Moieties: The 4-hydroxyoxane in the target compound introduces a flexible, polar ring that may improve water solubility.
Physicochemical Data
Property This compound Compound 4h
Melting Point Not reported Not disclosed
TLC Rf (chloroform/EtOAc) Not reported 0.44 (4:1)
Predicted logP ~1.8 (moderately polar) ~2.5 (lipophilic)

Research Implications and Limitations

The target compound’s polar substituents make it a candidate for diseases requiring high solubility (e.g., central nervous system disorders). Further studies are needed to:

Validate its antiproliferative or antimicrobial efficacy.

Optimize the balance between solubility and membrane permeability.

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